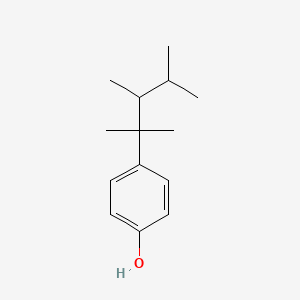
6,8-Dimethoxychroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are derivatives of chroman. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chroman ring with methoxy groups at the 6th and 8th positions and a ketone group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.
Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.
Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.
化学反応の分析
Types of Reactions
6,8-Dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
科学的研究の応用
6,8-Dimethoxychroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:
Molecular Targets: It may interact with various enzymes and receptors in the body.
Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.
類似化合物との比較
Similar Compounds
6,8-Dihydroxychroman-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.
6,8-Dimethylchroman-4-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,8-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its ability to cross cell membranes.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
HAHGQPWVPNHRFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)OCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


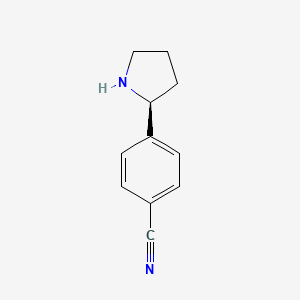
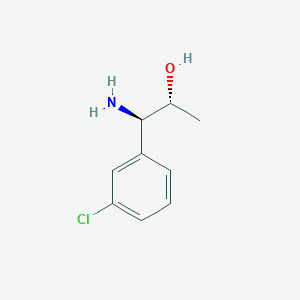
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
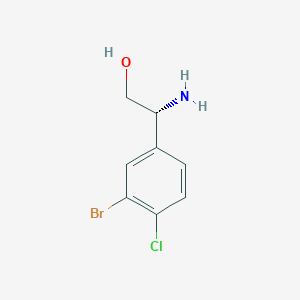
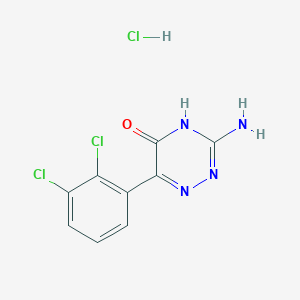

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)
